6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Overview
Description
6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of an appropriate phenol derivative with an ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the fluorophenoxy group: This is achieved through a nucleophilic aromatic substitution reaction, where the chromen-4-one core reacts with 2-fluorophenol in the presence of a suitable base like potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is investigated for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of organic electronic materials and as a building block for advanced polymers.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 6-ethyl-3-(4-fluorophenoxy)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the fluorophenoxy group contributes to its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4O5/c1-3-11-8-12-16(9-15(11)27-10(2)25)29-19(20(22,23)24)18(17(12)26)28-14-7-5-4-6-13(14)21/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJIXUIMIFDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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